molecular formula C7H7N5O B6597173 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one CAS No. 13600-29-8

6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one

Cat. No. B6597173
CAS RN: 13600-29-8
M. Wt: 177.16 g/mol
InChI Key: SCQMDDMOGRSRTP-UHFFFAOYSA-N
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Description

6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, also known as MTHP or MTHPD, is an organic compound belonging to the class of pyridines. It has been studied extensively due to its potential applications in various scientific fields, particularly in the fields of drug design and medicinal chemistry. MTHP is of particular interest due to its unique structure, which consists of a pyridine ring attached to a tetrazole ring. This structure makes MTHP an attractive candidate for a wide range of applications, from drug design to medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is not yet fully understood. However, it is believed that the unique structure of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one allows it to interact with a variety of biological targets, such as enzymes, receptors, and transporters. This interaction is thought to be responsible for the observed biological activity of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one.
Biochemical and Physiological Effects
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and antibiotic properties. Furthermore, 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been shown to have an effect on the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it a cost-effective option for researchers. Second, its unique structure allows it to interact with a variety of biological targets, making it a useful tool for drug discovery and medicinal chemistry. However, there are some limitations to using 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one in laboratory experiments. For example, its structure makes it difficult to purify, and its reactivity can lead to unwanted side reactions.

Future Directions

Given the potential applications of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, there are a number of future directions that could be explored. For example, further research could be conducted to explore the full range of biological activities of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, as well as its potential for drug design and medicinal chemistry. Additionally, further research could be conducted to explore the use of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one as a starting material for the synthesis of other bioactive molecules. Finally, further research could be conducted to improve the synthesis and purification of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, as well as to develop methods to reduce its reactivity.

Synthesis Methods

6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one can be synthesized using a variety of methods. The most common method involves the reaction of a pyridine compound with a tetrazole compound in the presence of an acid catalyst. This reaction produces an intermediate product, which is then converted to the desired 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one product. Other methods, such as the use of a Grignard reagent, have also been reported.

Scientific Research Applications

6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been studied extensively due to its potential applications in various scientific fields. In particular, 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been used as a starting material in the synthesis of a variety of bioactive molecules, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. Furthermore, 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been used as a building block in the synthesis of novel compounds for drug design and medicinal chemistry.

properties

IUPAC Name

6-methyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-4-2-3-5(7(13)8-4)6-9-11-12-10-6/h2-3H,1H3,(H,8,13)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQMDDMOGRSRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249979
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one

CAS RN

13600-29-8
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13600-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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